2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane is an organic compound that features a brominated phenyl ring with a benzyloxy substituent and an oxirane (epoxide) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane typically involves multiple steps. One common method starts with the bromination of a benzyloxy-substituted phenyl compound. This is followed by the formation of the oxirane ring through an epoxidation reaction. The specific conditions for these reactions can vary, but they often involve the use of brominating agents like N-bromosuccinimide (NBS) and epoxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Epoxide Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of different products depending on the conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.
Epoxide Ring-Opening Reactions: Reagents such as acids, bases, or other nucleophiles can be used. Acidic conditions might involve the use of hydrochloric acid (HCl), while basic conditions could involve sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used but could include derivatives where the bromine is replaced by another functional group.
Epoxide Ring-Opening Reactions: Products typically include diols or other functionalized compounds depending on the nucleophile and reaction conditions
Wissenschaftliche Forschungsanwendungen
2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for its potential in drug development, particularly in designing molecules that interact with specific biological targets.
Industry: May be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane involves its reactivity due to the presence of the bromine atom and the oxirane ring. The bromine atom can participate in substitution reactions, while the oxirane ring is highly reactive and can undergo ring-opening reactions. These properties make it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyloxy-5-bromobenzaldehyde
- 2-Benzyloxy-5-bromopyrimidine
- 2-Benzyloxy-5-formylphenylboronic acid
Uniqueness
2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane is unique due to the combination of the benzyloxy group, bromine atom, and oxirane ring.
Eigenschaften
CAS-Nummer |
105805-17-2 |
---|---|
Molekularformel |
C16H15BrO2 |
Molekulargewicht |
319.19 g/mol |
IUPAC-Name |
2-(2-bromo-5-phenylmethoxyphenyl)-2-methyloxirane |
InChI |
InChI=1S/C16H15BrO2/c1-16(11-19-16)14-9-13(7-8-15(14)17)18-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
QCALQMOOFGMRTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)C2=C(C=CC(=C2)OCC3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.